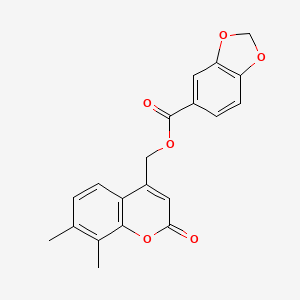
(7,8-Dimethyl-2-oxochromen-4-yl)methyl 1,3-benzodioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,8-Dimethyl-2-oxochromen-4-yl)methyl 1,3-benzodioxole-5-carboxylate, commonly known as DMC, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. DMC belongs to the family of coumarin derivatives and has been synthesized using different methods.
Applications De Recherche Scientifique
DMC has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMC has been shown to exhibit anticancer, antiviral, and antibacterial activities. In agriculture, DMC has been found to have insecticidal and fungicidal activities. In material science, DMC has been used as a building block for the synthesis of various compounds with potential applications in the field of organic electronics and optoelectronics.
Mécanisme D'action
The mechanism of action of DMC is not fully understood, but it has been suggested that it acts through various pathways such as inhibition of DNA synthesis, induction of apoptosis, and inhibition of enzyme activity.
Biochemical and Physiological Effects:
DMC has been found to have various biochemical and physiological effects such as inhibition of cell proliferation, induction of cell cycle arrest, and inhibition of angiogenesis. In addition, DMC has been found to have low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMC in lab experiments is its easy synthesis and availability. In addition, DMC has been found to have low toxicity and high bioavailability, making it a safe and effective compound for use in various experiments. However, one of the limitations of using DMC in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of DMC. One of the future directions is the synthesis of DMC analogs with improved properties such as increased solubility and higher potency. Another future direction is the investigation of the mechanism of action of DMC to better understand its potential applications in various fields. Furthermore, the development of new methods for the synthesis of DMC and its analogs can lead to the discovery of new compounds with potential applications in medicine, agriculture, and material science.
Méthodes De Synthèse
DMC can be synthesized using various methods such as the Knoevenagel condensation reaction, the Perkin reaction, and the Pechmann condensation reaction. The Knoevenagel condensation reaction involves the reaction of salicylaldehyde and malonic acid in the presence of a base to form the intermediate compound, which is then reacted with 3,4-methylenedioxyphenylacetonitrile to yield DMC. The Perkin reaction involves the reaction of salicylaldehyde with an acid anhydride in the presence of a base to form the intermediate compound, which is then reacted with 3,4-methylenedioxyphenylacetonitrile to yield DMC. The Pechmann condensation reaction involves the reaction of resorcinol with an acid anhydride in the presence of a base to form the intermediate compound, which is then reacted with 3,4-methylenedioxyphenylacetonitrile to yield DMC.
Propriétés
IUPAC Name |
(7,8-dimethyl-2-oxochromen-4-yl)methyl 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-11-3-5-15-14(8-18(21)26-19(15)12(11)2)9-23-20(22)13-4-6-16-17(7-13)25-10-24-16/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPJUVDITYUQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)COC(=O)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7,8-Dimethyl-2-oxochromen-4-yl)methyl 1,3-benzodioxole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7540486.png)
![N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B7540495.png)


![N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine](/img/structure/B7540509.png)
![3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7540514.png)
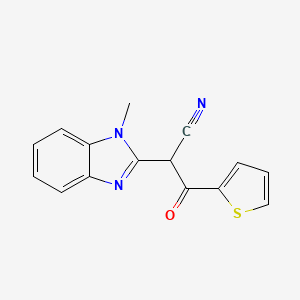
![3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol](/img/structure/B7540521.png)
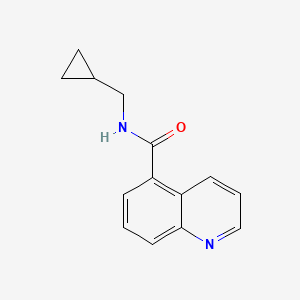

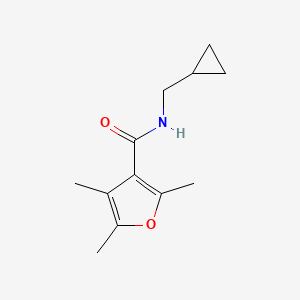
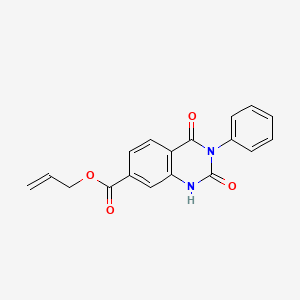
![4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)